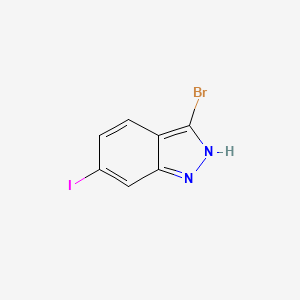

3-Bromo-6-iodo-1H-indazole

Description

Significance of the Indazole Heterocyclic System in Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in the fields of medicinal chemistry and materials science. researchgate.netlongdom.orgresearchgate.netigi-global.com As a "privileged structure," its derivatives have been extensively investigated, leading to the discovery of a wide array of biological activities. benthamdirect.compnrjournal.com The unique structural and electronic properties of the indazole nucleus, which exists in two main tautomeric forms (1H-indazole and 2H-indazole), allow it to interact with various biological targets, making it a cornerstone in drug discovery. igi-global.comnih.gov

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. igi-global.combenthamdirect.comnih.govbiotech-asia.orgnih.gov Several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance. pnrjournal.comrsc.orgnih.govchemenu.com The versatility of the indazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets like protein kinases. longdom.orgpharmablock.comrsc.org Consequently, the indazole scaffold is a focal point of intense research for developing novel therapeutic agents. researchgate.netrsc.orglongdom.org

Overview of Halogenated Indazoles in Synthetic Chemistry and Bioactive Compound Development

Halogenation represents a critical functionalization strategy for the indazole scaffold, significantly broadening its synthetic utility and biological potential. chim.itsemanticscholar.org Introducing halogen atoms (fluorine, chlorine, bromine, iodine) onto the indazole ring creates versatile chemical handles for further molecular elaboration. rsc.orgnih.gov These halogenated indazoles serve as key precursors in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. chim.itnih.govevitachem.com

The presence of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for drug development. pharmablock.comacs.org Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. acs.org Many potent bioactive compounds and approved drugs are synthesized from halogenated indazole intermediates. rsc.orgsemanticscholar.org For instance, the synthesis of kinase inhibitors often involves the strategic use of brominated or iodinated indazoles to build the final pharmacologically active molecule. rsc.orgchim.it The regioselective synthesis of mono- or poly-halogenated indazoles is an active area of research, aiming to provide efficient and environmentally friendly methods for producing these valuable building blocks. rsc.orgnih.govrsc.org

Research Scope Focused on 3-Bromo-6-iodo-1H-indazole and its Derivatives

Research into dihalogenated indazoles, such as this compound, occupies a specific and important niche within synthetic and medicinal chemistry. This particular compound serves as a highly functionalized and versatile intermediate. cymitquimica.com The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization, making it a valuable tool for building complex, highly substituted indazole derivatives.

The primary focus of research involving this compound is its application as a building block in organic synthesis. cymitquimica.comrsc.org For example, it is a key starting material for creating compounds with potential applications as anti-cancer agents through reactions like the Suzuki coupling. rsc.org The synthesis of this compound itself has been documented, typically involving the iodination of 6-bromo-1H-indazole. rsc.org Its derivatives, such as N-alkylated versions like 1H-Indazole, 6-bromo-3-iodo-1-methyl-, are also subjects of synthetic studies. chemicalbook.com The exploration of such dihalogenated indazoles is driven by the need for advanced intermediates in the construction of novel molecules for drug discovery and materials science. chemenu.comcymitquimica.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885518-76-3 | cymitquimica.comchemscene.com |

| Molecular Formula | C₇H₄BrIN₂ | cymitquimica.comchemscene.com |

| Molecular Weight | 322.93 g/mol | cymitquimica.comchemscene.com |

| SMILES | BrC1=NNC=2C=C(I)C=CC12 | cymitquimica.comchemscene.com |

| InChI Key | XILHFBUJIZYJRZ-UHFFFAOYSA-N | cymitquimica.com |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | chemscene.com |

| logP | 2.93 | chemscene.com |

Table 2: Synthetic Overview for this compound

| Reaction Step | Description | Reagents & Conditions | Yield | Source |

| Iodination | Iodination of 6-bromo-1H-indazole at the C3 position. | 6-bromo-1H-indazole, Potassium Hydroxide (B78521) (KOH), Iodine (I₂), in Dimethylformamide (DMF) at room temperature. | 71.2% | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILHFBUJIZYJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646282 | |

| Record name | 3-Bromo-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-76-3 | |

| Record name | 1H-Indazole, 3-bromo-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 6 Iodo 1h Indazole and Its Derivatives

Direct Halogenation Protocols

Direct halogenation is a primary strategy for introducing halogen atoms onto the indazole ring. The regioselectivity of these reactions is highly dependent on the choice of halogenating agent, reaction conditions, and the substitution pattern of the indazole starting material.

Regioselective Bromination Strategies for Indazole Systems

The introduction of a bromine atom at specific positions of the indazole ring can be achieved through several methods. The C3 position is a common site for bromination due to the electronic nature of the indazole ring system. chim.it

N-Bromosuccinimide (NBS) is a widely utilized reagent for the regioselective bromination of indazoles, particularly at the C3-position. chim.it This method is favored for its milder reaction conditions compared to using elemental bromine. The reaction is typically carried out in various organic solvents, and the choice of solvent can influence the reaction's efficiency. chim.it

Recent advancements have explored visible-light photoredox catalysis to enhance the efficiency of NBS-mediated bromination. researchgate.net This approach utilizes an organic dye, such as erythrosine B, as a photocatalyst to activate NBS, leading to a more electrophilic bromine species. researchgate.net This method has been shown to be effective for a variety of arenes and heteroarenes, offering good to excellent yields under mild conditions. researchgate.net

Mechanistically, the photoredox-catalyzed reaction is thought to proceed through the activation of NBS, which increases the positive polarization on the bromine atom. This heightened electrophilicity results in significantly faster reaction times. researchgate.net

Below is a table summarizing various conditions for NBS-mediated bromination of indazoles:

| Starting Material | Reagent | Solvent(s) | Conditions | Product | Yield | Reference |

| 1H-Indazole | NBS | MeCN | Not specified | 3-Bromo-1H-indazole | Not specified | chim.it |

| 1H-Indazole | NBS | CH2Cl2 | Not specified | 3-Bromo-1H-indazole | Not specified | chim.it |

| 1H-Indazole | NBS | CHCl3 | Not specified | 3-Bromo-1H-indazole | Not specified | chim.it |

| 1H-Indazole | NBS | MeOH | Not specified | 3-Bromo-1H-indazole | Not specified | chim.it |

| 1H-Indazole | NBS | HFIP | Mild conditions | 3-Bromo-1H-indazole | Not specified | chim.it |

| 6-Bromo-1H-indazole | NBS, NaOH, Silica (B1680970) gel | None (Ball mill) | 200 rpm, 30 min | 3,6-Dibromo-1H-indazole | Not specified | rsc.org |

| 2-Phenyl-2H-indazole | NBS | Not specified | 25 °C | 3-Bromo-2-phenyl-2H-indazole | High yield | nih.gov |

Note: "Not specified" indicates that the specific conditions were not detailed in the referenced abstract.

Elemental bromine (Br2) is another effective reagent for the bromination of indazoles. chim.itevitachem.com The regioselectivity of this reaction can be controlled by the solvent and the presence of additives. For instance, the use of bromine in dimethylformamide (DMF) can lead to the formation of 3-bromoindazoles from nitro-substituted indazoles in good yields. chim.it In other cases, a mixture of acetic acid and chloroform (B151607) has been used as the solvent system in the presence of sodium acetate (B1210297). chim.it

The reaction conditions can vary, from room temperature to elevated temperatures in acetic acid. chim.it For 2-arylindazoles, bromination has been successfully performed using a mixture of acetic acid, methanol, and dichloromethane. chim.it

The following table presents examples of bromination using elemental bromine:

| Starting Material | Reagent | Solvent(s) | Additive(s) | Product(s) | Yield | Reference |

| 5-Nitroindazole (B105863) | Br2 | DMF | None | 3-Bromo-5-nitroindazole | Good | chim.it |

| 6-Nitroindazole | Br2 | DMF | None | 3-Bromo-6-nitroindazole | Good | chim.it |

| 4-Nitroindazole | Br2 | AcOH/CHCl3 (1:1) | NaOAc | 3-Bromo-4-nitroindazole | Not specified | chim.it |

| Indazole Derivative | Br2 | Not specified | NaOH | Brominated Indazole | Not specified | chim.it |

| Indazole Derivative | Br2 | Acetic Acid | None (Hot) | Brominated Indazole | Not specified | chim.it |

| 2-Arylindazole | Br2 | AcOH/MeOH/CH2Cl2 (2:1:0.1) | None | Brominated 2-Arylindazole | Not specified | chim.it |

| 2-Phenyl-2H-indazole | Br2 | Not specified | None | 3-Bromo-2H-indazole, 3,5-Dibromo-2H-indazole, 3,7-Dibromo-2H-indazole | High (mono), Poor (di) | nih.gov |

Mechanochemical methods, such as high-speed ball-milling, offer a solvent-free and environmentally friendly alternative for the bromination of indazoles. rsc.org This technique can reduce reaction times and improve atom economy. For example, the bromination of 6-bromo-1H-indazole at the 3-position has been achieved by mixing the substrate with NBS, sodium hydroxide (B78521), and silica gel in a ball mill. rsc.org

This solvent-free approach avoids the use of potentially hazardous solvents and can lead to high yields in shorter reaction times. rsc.orgresearchgate.net

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 6-Bromo-1H-indazole | NBS, NaOH, Silica gel | High-energy ball mill, 200 rpm, 30 minutes | 3,6-Dibromo-1H-indazole | rsc.org |

Regioselective Iodination Strategies for Indazole Systems

The introduction of an iodine atom onto the indazole ring is a key step in the synthesis of many biologically active molecules. chemicalbook.com The C3 position is a common target for iodination.

A prevalent method for the regioselective iodination of indazoles at the C3-position involves the use of elemental iodine (I2) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3). chim.itrsc.org This reaction is typically performed in a solvent like dimethylformamide (DMF) or dioxane. chim.itrsc.org

For instance, the treatment of 6-bromo-1H-indazole with iodine and KOH in DMF yields 6-bromo-3-iodo-1H-indazole. rsc.org Similarly, 5-methoxyindazole can be quantitatively iodinated at the C3-position using the same reagents in dioxane. chim.it The reaction proceeds by pouring the reaction mixture into an aqueous solution of sodium thiosulfate (B1220275) and potassium carbonate, which causes the product to precipitate. rsc.org

The table below outlines various conditions for iodination using elemental iodine and a base:

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| 6-Bromo-1H-indazole | I2, KOH | DMF | Room temperature, 3 h | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

| 5-Methoxyindazole | I2, KOH | Dioxane | Not specified | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |

| Indazole Derivative | I2, KOH | NMP | Not specified | 3-Iodoindazole Derivative | Not specified | chim.it |

| Indazole Derivative | I2, K2CO3 | Not specified | Not specified | 3-Iodoindazole Derivative | Good | chim.it |

| 6-Nitroindazole | I2, K2CO3 | DMF | Not specified | 3-Iodo-6-nitro-indazole | Not specified | google.com |

N-Iodosuccinimide (NIS)-Mediated Iodination

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds due to its high reactivity and mild reaction conditions. sioc-journal.cn For the synthesis of 3-iodoindazoles, NIS is an effective iodinating agent. chim.it The reaction is often carried out in a polar solvent. chim.it For instance, the iodination of a substituted indazole can be achieved using NIS in trifluoroacetic acid. The use of activating reagents can influence the efficiency of NIS-mediated iodination. For example, hexafluoroisopropanol (HFIP) has been identified as an effective solvent for the preparation of 3-halogenoindazoles under mild conditions. chim.it

In some cases, the reaction is performed under basic conditions. For example, 5-bromo-3-iodoindazole has been prepared using NIS with potassium hydroxide (KOH) in dichloromethane. chim.it The base facilitates the deprotonation of the indazole NH group, which enhances the nucleophilicity at the C3 position, making it more susceptible to iodination.

Table 1: Examples of NIS-Mediated Iodination of Indazoles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromo-1H-indazole | NIS, KOH, Dichloromethane | 5-Bromo-3-iodoindazole | Not Specified | chim.it |

| Indazole | NIS, Trifluoroacetic acid | 3-Iodoindazole | Not Specified |

Sequential Halogenation Approaches for Poly-halogenated Indazoles

The synthesis of poly-halogenated indazoles often employs a sequential halogenation strategy to control the regioselectivity of halogen incorporation. smolecule.com This method involves a stepwise introduction of different halogen atoms onto the indazole ring. smolecule.com The electronic properties of the first halogen substituent influence the position of the subsequent halogenation. smolecule.com

For instance, the synthesis of 5-bromo-7-iodo-1H-indazole can be achieved through a sequential polyhalogenation process where the order of halogen introduction is crucial. smolecule.com Bromination followed by chlorination has been reported to give better results than the reverse sequence, which is attributed to the higher reactivity of N-bromosuccinimide (NBS) compared to N-chlorosuccinimide (NCS). smolecule.com The reaction conditions, such as temperature and reagent stoichiometry, are carefully optimized to ensure high yields and regioselectivity. smolecule.com For dihalogenation, using 2.0 equivalents of the halogenating agent at 50°C in ethanol (B145695) has been found to be optimal. smolecule.com

Metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br, Cl) allows for the selective synthesis of mono-, poly-, and hetero-halogenated products by adjusting the reaction conditions. researchgate.netsemanticscholar.orgnih.gov This approach is environmentally friendly and proceeds under mild conditions. semanticscholar.orgnih.gov For example, di-halogenated 2H-indazoles have been obtained in 64–70% yields. rsc.org Furthermore, a "one-pot, two-step" method can be used to synthesize hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles. nih.govrsc.org

The mechanism for sequential polyhalogenation is believed to involve successive radical substitution reactions. smolecule.com The initial halogenation modifies the electronic structure of the indazole ring, thereby directing the position of the next halogenation. smolecule.com

Precursor-Based Synthesis and Functionalization of 3-Bromo-6-iodo-1H-indazole

The synthesis of this compound can also be achieved by starting with a pre-functionalized indazole core and introducing the desired halogens.

Synthesis from 6-Bromo-1H-indazole

A common precursor for the synthesis of this compound is 6-bromo-1H-indazole. The synthesis of the target compound from this precursor involves the iodination at the 3-position. One reported method involves treating 6-bromo-1H-indazole with iodine (I2) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). rsc.org This reaction proceeds at room temperature and, after workup, yields 6-bromo-3-iodo-1H-indazole as a white solid with a reported yield of 71.2%. rsc.org

Table 2: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromo-1H-indazole | I₂, KOH, DMF, Room Temperature, 3h | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

Synthesis from Iodinated Indazole Precursors

Alternatively, the synthesis can start from an iodinated indazole precursor. For example, 3,6-diiodo-1H-indazole can be synthesized by the iodination of 6-iodo-1H-indazole. chemicalbook.com This di-iodinated intermediate can then undergo further reactions to introduce other functional groups. chemicalbook.com

Another approach involves the use of (1H-indazol-6-yl)boronic acid, which can be reacted with halides through Suzuki coupling to prepare intermediates. rsc.org These intermediates are then iodinated using iodine in the presence of potassium carbonate to yield the desired iodinated indazole derivatives. rsc.org

Derivatization from Indazole N-Heterocyclic Olefins

A more recent and advanced method involves the use of N-heterocyclic olefins (NHOs) of indazole. nih.govnih.gov These NHOs are synthesized by the deprotonation of 3-methylindazolium salts and exhibit high reactivity towards electrophiles. nih.govnih.gov Indazole NHOs react with elemental iodine or bromine to produce the corresponding iodo- and bromomethyl indazoles. nih.gov This method offers a novel route for the functionalization of the indazole core.

Advanced Synthetic Approaches to Indazole Analogues

Beyond the direct synthesis of this compound, various advanced synthetic methods are employed to create a diverse range of indazole analogues. These methods often involve cross-coupling reactions and the use of protected indazole intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl groups at the 3-position of the indazole ring. mdpi.com For example, 3-iodoindazole can be coupled with various aromatic boronic acids in the presence of a palladium catalyst to yield 3-aryl-1H-indazoles. mdpi.com

Regioselective protection of the indazole nitrogen atoms is another key strategy. researchgate.net The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the N-2 position of indazole, which can then direct lithiation and subsequent reaction with electrophiles at the C-3 position. researchgate.net This allows for the introduction of a wide variety of substituents at this position. The SEM group can be subsequently removed under mild conditions. researchgate.net

Microwave-Assisted Synthesis in Indazole Functionalization

Microwave-assisted organic synthesis has become a highly effective and promising technique, valued for its ability to increase reaction rates, improve yields, and reduce byproducts. jchr.org This method is particularly advantageous for the functionalization of indazole derivatives, especially in transition-metal-catalyzed cross-coupling reactions. rasayanjournal.co.in

Research has demonstrated that microwave irradiation can significantly accelerate Suzuki-Miyaura cross-coupling reactions for the C-C bond formation at various positions of the indazole ring. rasayanjournal.co.in For instance, the coupling of (NH)-free 3-bromo-indazol-5-amine with various arylboronic acids proceeds in good to excellent yields under microwave-assisted conditions. researchgate.net These reactions often employ a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like RuPhos, and a base like K₃PO₄ in a dioxane/water solvent system. researchgate.net

The efficiency of microwave heating is also highlighted in the synthesis of 3,6-diarylated indazoles from 3,6-dibromoindazole precursors. rasayanjournal.co.in The use of a mixed solvent system like dioxane and ethanol is preferred as it enhances the solubility of the arylboronic acids and the base. rasayanjournal.co.in Furthermore, microwave-assisted protocols have been successfully applied to the functionalization of related heterocyclic systems, such as the arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, which require specific palladium catalysts like XPhosPdG2/XPhos to prevent side reactions like debromination. nih.gov This approach underscores the utility of microwave synthesis for rapidly generating libraries of functionalized indazole derivatives from halogenated precursors like this compound. nih.gov

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane / H₂O | N/A | Good to Excellent | researchgate.net |

| N-Boc-3,6-dibromoindazole | Methoxypyridinyl boronic acid | [Pd(PPh₃)₂Cl₂] | Na₂CO₃ | Dioxane / Ethanol | N/A | High | rasayanjournal.co.in |

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination

A novel and efficient synthetic route to producing 1H-indazoles involves a Silver(I)-mediated intramolecular oxidative C–H amination. bohrium.comnih.govacs.org This method is particularly effective for synthesizing a diverse range of 3-substituted indazoles, which are often challenging to prepare using other C-H amination techniques. bohrium.comnih.gov The reaction proceeds from readily prepared α-ketoester-derived arylhydrazones. nih.gov

Initial investigations showed that established palladium- or copper-mediated C-H amidation/amination systems were ineffective for this transformation. nih.govacs.org However, it was discovered that a silver(I) oxidant, without the need for other metal catalysts, could efficiently facilitate the cyclization. nih.gov The choice of the silver salt's counteranion and the reaction temperature were found to be critical factors for achieving high yields. bohrium.com Preliminary mechanistic studies, including cyclic voltammetry and experiments with radical scavengers, suggest that the amination proceeds through a radical intermediate via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. bohrium.comnih.gov

This silver-mediated process demonstrates broad applicability, enabling the construction of 1H-indazoles bearing a variety of functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. acs.org The reaction is typically performed at an elevated temperature, and its success highlights a significant advancement in the synthesis of medicinally relevant indazole cores. bohrium.comacs.org

Table 2: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles

| Arylhydrazone Substituent (para-position) | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H | Ag₂CO₃ | 100 | 91 | nih.gov |

| Me | Ag₂CO₃ | 100 | 95 | nih.gov |

| OMe | Ag₂CO₃ | 100 | 96 | nih.gov |

| F | Ag₂CO₃ | 100 | 85 | nih.gov |

| Cl | Ag₂CO₃ | 100 | 78 | nih.gov |

Metal-Free C–H Amination through Rearrangement Reactions

Metal-free synthetic strategies for indazole formation are highly desirable as they avoid the cost and potential toxicity associated with transition metal catalysts. beilstein-journals.org Several methods have been developed that achieve intramolecular C–H amination, often involving rearrangement reactions, to construct the indazole ring system. researchgate.netnih.gov

One prominent metal-free approach involves the direct aryl C–H amination of hydrazones using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. nih.gov This reaction exhibits good functional group compatibility and provides the corresponding 1H-indazoles in good yields. Another iodine-mediated method treats diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate to furnish 1H-indazoles. nih.gov

More complex metal-free transformations rely on rearrangement reactions. A notable example is the synthesis of polyfunctional indazoles through the unexpected rearrangement of various 7-nitroisatins when reacted with hydrazine (B178648) hydrate. researchgate.net In this process, the new pyrazole (B372694) ring is formed via a direct metal-free C–H amination. Another innovative, one-pot metal-free protocol has been developed to access indazoles from easily available 2-aminophenones and hydroxylamine (B1172632) derivatives. researchgate.netacs.org This reaction is operationally simple, scalable, and demonstrates broad functional group tolerance, providing indazoles in good to excellent yields. acs.org These rearrangement and oxidative cyclization strategies represent powerful tools for the metal-free synthesis of diverse indazole derivatives.

Table 3: Comparison of Metal-Free Indazole Synthesis Methods

| Method | Starting Materials | Key Reagent/Condition | Reaction Type | Reference |

|---|---|---|---|---|

| PIFA-Mediated Amination | Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Oxidative C-H Amination | nih.gov |

| Iodine-Mediated Amination | Diaryl or tert-butyl aryl ketone hydrazones | I₂, KI, NaOAc | Oxidative C-H Amination | nih.gov |

| Isatin Rearrangement | 7-Nitroisatins, Hydrazine hydrate | Hydrazine hydrate | Rearrangement / C-H Amination | researchgate.net |

Chemical Reactivity and Functionalization of 3 Bromo 6 Iodo 1h Indazole

Cross-Coupling Reactions at Halogenated Positions (C3 and C6)

The presence of both bromine and iodine on the indazole core allows for selective palladium-catalyzed cross-coupling reactions. The differing carbon-halogen bond strengths (C-I < C-Br) typically enable sequential and site-selective functionalization. The C-I bond is generally more reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder conditions, allowing for substitution at the C6 position first. Subsequent modification at the C3 position can then be achieved under more forcing conditions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of 3-bromo-6-iodo-1H-indazole, this reaction can be used to introduce aryl or heteroaryl substituents at either the C3 or C6 position.

Research has demonstrated that the Suzuki-Miyaura coupling of this compound can be performed sequentially. The greater reactivity of the C-I bond allows for selective coupling at the C6 position. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ can selectively replace the iodine atom. Subsequent coupling at the C3 position can be achieved by employing more reactive catalysts or harsher reaction conditions.

Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the coupling of various 3-bromoindazoles with arylboronic acids. researchgate.net Optimal conditions often involve the use of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a solvent mixture of 1,4-dioxane, ethanol (B145695), and water at elevated temperatures. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netrasayanjournal.co.in

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 80°C | 3-Bromo-6-aryl-1H-indazole | Good |

| 3-Bromo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140°C, Microwave | 3-Aryl-1H-indazole | Good to Excellent researchgate.net |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 120°C, Microwave | 3-Vinyl-5-nitro-1H-indazole | 87% nih.gov |

| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | - | 5-Bromo-3-vinyl-1H-indazole | 60% mdpi.com |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions involving halogenated indazoles. Specific yields and conditions can vary based on the substrates and reagents used.

The Heck coupling reaction is another powerful palladium-catalyzed method used to form carbon-carbon bonds, typically between an unsaturated halide and an alkene. For this compound, this reaction allows for the introduction of vinyl groups at the halogenated positions. Similar to the Suzuki-Miyaura coupling, the C-I bond is generally more reactive than the C-Br bond, allowing for selective vinylation at the C6 position.

Studies have shown that 3-iodoindazoles can be coupled with olefins, such as 2-vinylpyridine, using Pd(OAc)₂ as the catalyst, tri-o-tolylphosphine (B155546) as the ligand, and a base like N,N-diisopropylethylamine in DMF at elevated temperatures to produce vinylated indazole derivatives. The synthesis of the drug Axitinib has been achieved through a sequential two-step Heck coupling and Migita coupling of a protected 3,6-dibromo-1H-indazole. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 3-Iodoindazole | 2-Vinylpyridine | Pd(OAc)₂ | Tri-o-tolylphosphine | N,N-Diisopropylethylamine | DMF | Vinylated indazole |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | - | - | - | - | Heck coupling product |

This table presents examples of Heck coupling reactions with halogenated indazoles. The specific conditions and outcomes depend on the chosen substrates and catalytic system.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is particularly useful for introducing alkynyl moieties onto the indazole scaffold. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective alkynylation.

The C-I bond at the C6 position is more susceptible to Sonogashira coupling under milder conditions. For instance, reacting this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI, along with a base like triethylamine (B128534) in DMF, would be expected to yield the 6-alkynyl-3-bromo-1H-indazole. ambeed.com Research has shown that N-protection of the indazole is often necessary for successful Sonogashira coupling at the C3 position. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent |

| Halopyrimidine | Ethynyl(hetero)aryl compound | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF |

| 3-Iodo-1H-indazole (N-protected) | Terminal alkyne | Palladium catalyst | Copper catalyst | Base | Solvent |

This table illustrates typical conditions for Sonogashira coupling reactions. The need for N-protection and specific reagents can vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. For this compound, this methodology allows for the introduction of various amine nucleophiles at either the C3 or C6 position. The selectivity, as with other cross-coupling reactions, is dictated by the greater reactivity of the C-I bond.

This reaction is a versatile tool for creating C-N bonds and is widely used in the synthesis of pharmaceuticals. researchgate.net The development of various ligands has expanded the scope and efficiency of the Buchwald-Hartwig reaction. acs.org

| Reactant 1 | Nucleophile | Catalyst System | Product |

| This compound | Primary or secondary amine | Palladium catalyst and ligand | 6-Amino-3-bromo-1H-indazole |

This table provides a general representation of the Buchwald-Hartwig amination with this compound. The choice of catalyst, ligand, and reaction conditions is crucial for a successful transformation.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. This method offers another route for the formation of carbon-carbon bonds. While less common than Suzuki-Miyaura coupling due to the toxicity of organotin reagents, it remains a valuable synthetic tool.

In the context of this compound, Stille coupling can be employed to introduce various organic groups at the halogenated positions. The reaction of 3-bromo-1H-indazole with an organotin reagent has been reported to yield the corresponding coupled product. rasayanjournal.co.in The synthesis of 4-substituted indazole derivatives has been achieved using Stille cross-coupling reactions to introduce aryl, vinyl, and alkynyl substituents. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst |

| 3-Bromo-1H-indazole | Organotin reagent | Palladium catalyst |

| 3-Bromo-4-iodoindazole | Organotin reagent | Palladium catalyst |

This table gives a general overview of the Stille coupling reaction with halogenated indazoles.

Nucleophilic Substitution Reactions of Halogen Atoms

While cross-coupling reactions are the predominant pathway for the functionalization of this compound, nucleophilic substitution reactions can also occur, particularly under specific conditions. The electron-withdrawing nature of the indazole ring system can facilitate nucleophilic aromatic substitution (SNAAr) at the halogenated positions, although this is generally less facile than palladium-catalyzed processes.

The halogen atoms on the indazole ring can potentially be displaced by strong nucleophiles. For example, reactions with nucleophiles such as amines, thiols, or alkoxides in the presence of a base could lead to substitution products. ambeed.com However, these reactions often require harsh conditions and may suffer from a lack of selectivity compared to cross-coupling methods. The presence of electron-withdrawing groups on the indazole ring can enhance its reactivity towards nucleophilic substitution. cymitquimica.com

| Reactant | Nucleophile | Conditions | Product |

| 6-Bromo-5-iodo-1H-indazole | Amines, thiols, or alkoxides | Base | Substituted indazole |

| 6-Fluoro-1H-indazole | Hydroxide (B78521), alkoxides, or amines | - | Substituted indazole ambeed.com |

This table provides examples of potential nucleophilic substitution reactions on halogenated indazoles.

Electrophilic Aromatic Substitution Reactions

The indazole ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The benzene (B151609) part of the indazole is generally electron-rich and susceptible to attack by electrophiles. The positions of substitution are directed by the existing substituents. For this compound, the directing effects of the bromine and iodine atoms, as well as the pyrazole (B372694) ring, will influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. acs.org While specific studies on this compound are not extensively documented, the reactivity can be inferred from related indazole derivatives. For instance, the nitration of 6-methyl-1H-indazole with concentrated nitric acid in sulfuric acid yields 6-methyl-5-nitro-1H-indazole, indicating that nitration can occur on the benzene ring. Similarly, halogenation of the indazole core is a common reaction. The synthesis of 6-bromo-5-iodo-1H-indazole often involves the sequential halogenation of the indazole starting material.

It is important to note that the reaction conditions for electrophilic aromatic substitution on this compound would need to be carefully controlled to avoid unwanted side reactions, given the multiple reactive sites on the molecule.

Other Functionalization Pathways of the Indazole Core

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers. rsc.org The regioselectivity of these reactions can be influenced by the nature of the alkylating agent, the base used, and the substituents on the indazole ring. In some instances, N2-substituted indazoles are kinetically favored, while N1-substituted indazoles are the more thermodynamically stable products. rsc.org For 3-haloindazoles, such as 3-bromo and 3-iodo derivatives, a high selectivity for N2 alkylation has been observed under certain conditions. ambeed.com

N-arylation of indazoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.netrsc.org These reactions provide a direct route to N-arylindazoles, which are important scaffolds in medicinal chemistry. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Table 1: Examples of N-Alkylation and N-Arylation of Indazoles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N1- and N2-alkylindazoles | rsc.org |

| N-Arylation | Aryl halide, CuI, Ligand, Base | N-Arylindazoles | researchgate.netrsc.org |

The carbon-halogen bonds at the C3 and C6 positions of this compound are key sites for functionalization via transition-metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C6 position.

Arylation: Suzuki-Miyaura cross-coupling reactions are widely used for the arylation of haloindazoles. researchgate.netevitachem.com The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form the 6-aryl-3-bromo-1H-indazole under controlled conditions. Subsequent coupling at the C3 position could then be achieved with a different arylboronic acid.

Alkenylation: The Heck reaction and Suzuki-Miyaura coupling with vinylboronic acids or their esters can be employed to introduce alkenyl groups at the C3 and C6 positions. researchgate.net

Alkynylation: Sonogashira coupling provides an efficient method for the introduction of alkynyl groups. Studies on the Pd/C-mediated alkynylation of 6-bromo-3-iodo-1H-indazole have shown that both mono- and dialkynylated products can be obtained by reacting with terminal alkynes in the presence of a Pd/C-CuI-PPh3 catalytic system. google.com This allows for the synthesis of a diverse range of alkynyl-substituted indazoles.

Table 2: Cross-Coupling Reactions at Carbon Positions of this compound

| Reaction Type | Position | Catalyst System | Coupling Partner | Product Type | Reference |

| Arylation | C6 | Pd catalyst, Base | Arylboronic acid | 6-Aryl-3-bromo-1H-indazole | researchgate.netevitachem.com |

| Alkenylation | C3 and/or C6 | Pd catalyst, Base | Vinylboronic acid/ester | Alkenyl-substituted indazole | researchgate.net |

| Alkynylation | C3 and/or C6 | Pd/C-CuI-PPh3 | Terminal alkyne | Mono- or dialkynyl-substituted indazole | google.com |

The functionalization of the indazole core through acylation and carbonylation reactions introduces carbonyl-containing moieties, which are valuable for further synthetic transformations.

Carbonylation: Palladium-catalyzed carbonylation of 3-iodoindazoles in the presence of alcohols or amines is an effective method for the synthesis of indazole-3-carboxylic acid esters and amides, respectively. ambeed.com This reaction proceeds under mild conditions and is tolerated by a variety of functional groups. Given the presence of the iodo group at the C6 position in this compound, a similar palladium-catalyzed carbonylation could be envisioned at this position to yield the corresponding carboxylic acid derivative.

The indazole ring and its substituents can undergo both reduction and oxidation reactions, leading to a wider range of derivatives.

Reduction: The nitro group, if introduced onto the indazole ring through nitration, can be reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation. ambeed.com This amino group can then serve as a handle for further functionalization. The double bond within the pyrazole ring of a tetrahydroindazole (B12648868) derivative can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst like Pd/C. chim.it

Oxidation: The indazole ring itself can be oxidized to form N-oxides using oxidizing agents like peracids. google.comchim.it The substituents on the indazole ring can also be oxidized. For instance, a hydroxyl group on the indazole can be oxidized to a ketone. google.com

The introduction of selenium and trifluoromethyl groups can significantly alter the biological and physicochemical properties of the indazole scaffold.

Selenylation: A review on indazole functionalization mentions selenylation at the C3 position, indicating that this transformation is feasible for the indazole core.

Trifluoromethylation: The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. mdpi.com While specific methods for the direct trifluoromethylation of this compound are not detailed in the available literature, general methods for the trifluoromethylation of arenes using hypervalent iodine reagents or palladium-mediated reactions could potentially be applied. acs.orgresearchgate.netmdpi.com The synthesis of 3-bromo-6-(trifluoromethyl)-1H-indazole has been reported, demonstrating that indazoles with this substitution pattern are accessible. mdpi.com

Advanced Analytical Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule, allowing for the verification of the substitution pattern on the indazole ring.

For the related isomer, 6-Bromo-3-iodo-1H-indazole, ¹H NMR spectral data has been reported, confirming its structure. The spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. rsc.org The observed chemical shifts (δ) and coupling constants (J) are consistent with the assigned structure, showing distinct signals for the N-H proton and the three aromatic protons on the indazole core. rsc.org

Table 1: ¹H NMR Spectral Data for 6-Bromo-3-iodo-1H-indazole rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 13.62 | Singlet (s) | - | 1H (N-H) |

| 7.82 | Doublet (d) | 1.5 | 1H (Aromatic) |

| 7.40 | Doublet (d) | 8.6 | 1H (Aromatic) |

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indazoles, which allows for the detection of the intact molecular ion, often with a proton attached ([M+H]⁺).

The molecular weight of 6-Bromo-3-iodo-1H-indazole has been confirmed using ESI-MS. rsc.org The analysis provided a mass-to-charge ratio corresponding to the protonated molecule, which aligns with the calculated molecular weight of 322.93 g/mol . rsc.orgfluorochem.co.uk

Table 2: ESI-MS Data for 6-Bromo-3-iodo-1H-indazole

| Technique | Observed m/z | Ion | Source |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample material at different wavelengths. For indazole derivatives, IR spectroscopy can confirm the presence of key structural features such as N-H and C=N bonds. While specific IR absorption data for 3-bromo-6-iodo-1H-indazole is not detailed in the reviewed literature, the use of FTIR spectrometers for its analysis has been documented, indicating its role in the characterization process. doi.org For comparison, the related compound 3-bromo-1H-indazole exhibits characteristic peaks for N-H stretching (3156 cm⁻¹), C=N bonds (1625 cm⁻¹), and C-Br bonds (640 cm⁻¹). beilstein-journals.org

Raman Spectroscopy for Chemical Integrity Assessment

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for assessing the chemical integrity and purity of a sample. While specific experimental Raman spectra for this compound are not available in public literature, analysis of analogous compounds like 5-bromo-3-iodo-6-methyl-1H-indazole suggests that strong Raman activity would be expected for the N-H stretching vibration and moderate activity for the C=N bond of the indazole ring.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This technique is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement, often to within a few parts per million (ppm). scispace.comresearchgate.net For novel or complex molecules like substituted indazoles, LC-HRMS is essential for unambiguous identification and for distinguishing between isomers or impurities. scispace.comscispace.com Although a specific HRMS dataset for this compound is not detailed in the cited results, this method is standard practice for the characterization of such heterocyclic compounds.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides the exact spatial arrangement of atoms, bond lengths, and bond angles within the molecule. While a crystal structure for this compound has not been reported in the searched literature, this method has been successfully applied to closely related halogenated indazoles. For instance, the crystal structures of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and 6-chloro-3-iodo-1H-indazole have been resolved, confirming their molecular geometry and intermolecular interactions. researchgate.net This demonstrates the power of X-ray crystallography to provide unequivocal structural proof for this class of compounds. scispace.com

Applications in Medicinal Chemistry and Drug Discovery

The Indazole Scaffold as a Privileged Structure in Bioactive Molecules

The indazole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its recurring presence in a multitude of biologically active compounds, including several commercially available drugs. nih.govnih.gov The unique structural and electronic properties of the indazole nucleus enable it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. nih.govnih.gov

Indazole-containing derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor activities. nih.govsigmaaldrich.com The versatility of the indazole core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. This adaptability has made the indazole scaffold a focal point for the development of novel therapeutic agents across numerous disease areas. nih.govsigmaaldrich.com

The Role of Halogenation in Modulating Biological Activity and Drug-Like Properties

The introduction of halogen atoms, such as bromine and iodine, into a molecular scaffold is a well-established strategy in drug design to modulate a compound's biological activity and pharmacokinetic properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.

The presence of bromine and iodine on the indazole ring of 3-Bromo-6-iodo-1H-indazole offers several potential advantages for drug discovery. Halogens can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and specificity. Furthermore, the strategic placement of halogens can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate. The differing sizes and electronic properties of bromine and iodine also allow for a nuanced modulation of these effects.

Targeted Pharmacological Activities of this compound Derivatives

The this compound scaffold serves as a valuable starting material for the synthesis of a variety of derivatives with targeted pharmacological activities. The reactivity of the bromine and iodine atoms allows for the introduction of diverse chemical moieties through various cross-coupling reactions, leading to the generation of extensive compound libraries for biological screening.

Anticancer and Antitumor Agents, Including Kinase Inhibitors

Derivatives of this compound have shown significant promise as anticancer agents, particularly as kinase inhibitors. researchgate.netbanglajol.info Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a key component of several FDA-approved kinase inhibitors.

A study by researchers focused on the synthesis of novel indazole derivatives with potent antiproliferative activity. researchgate.netbanglajol.info Starting from 6-bromo-1H-indazole, they prepared the key intermediate 3-iodo-6-bromo-1H-indazole. This intermediate was then utilized in Suzuki coupling reactions to introduce various substituents at the 3-position. The resulting compounds were evaluated for their in vitro antiproliferative activity against several cancer cell lines.

One of the synthesized derivatives, compound 2f , demonstrated potent growth inhibitory activity against a panel of cancer cell lines. Further investigation revealed that this compound induced apoptosis (programmed cell death) in breast cancer cells and suppressed tumor growth in a preclinical model. researchgate.netbanglajol.info

Table 1: Antiproliferative Activity of a this compound Derivative

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23 |

| 2f | A549 (Lung Cancer) | 1.15 |

| 2f | HCT116 (Colon Cancer) | 0.56 |

| 2f | K562 (Leukemia) | 0.38 |

Data sourced from scientific literature. researchgate.netbanglajol.info

Antimicrobial and Antifungal Activities

While the broader class of indazole derivatives has been reported to possess antimicrobial and antifungal properties, specific studies on derivatives synthesized directly from this compound are not extensively documented in the current scientific literature. nih.govsigmaaldrich.com However, research on other halogenated indazoles provides some insights. For instance, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov Several of these compounds exhibited potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that halogenated indazoles, in general, represent a promising scaffold for the development of new antimicrobial agents.

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have been widely investigated for their anti-inflammatory properties. researchgate.netbanglajol.infomdpi.com The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit key inflammatory mediators. While specific studies focusing on the anti-inflammatory or immunomodulatory activities of derivatives directly from this compound are limited, the general class of indazoles shows potential in this area. For example, certain indazole derivatives have been shown to possess good anti-inflammatory activity, which is thought to be due to their structural similarities to endogenous biomolecules like adenine (B156593) and guanine, allowing them to interact with biological systems. mdpi.com

Antiviral and Anti-HIV Activities

The indazole scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govsigmaaldrich.com Various substituted indazole derivatives have demonstrated a range of antiviral activities. However, at present, there is a lack of specific research detailing the antiviral or anti-HIV activities of compounds synthesized directly from this compound. The broader class of indazoles continues to be an area of active research for the discovery of novel antiviral therapies.

Anti-protozoal and Anti-parasitic Properties

The indazole nucleus has been identified as a promising scaffold for the development of new anti-protozoal and anti-parasitic agents, addressing the need for novel therapies against diseases caused by parasites like Leishmania, Trypanosoma cruzi, and Entamoeba histolytica. nih.govnih.gov Research has shown that various indazole derivatives exhibit potent activity against these pathogens, often surpassing existing treatments like metronidazole (B1676534) in efficacy. nih.govpnrjournal.com

Studies have demonstrated the in vitro and in vivo activity of indazole derivatives against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov Specifically, 5-nitroindazole (B105863) derivatives have shown significant antileishmanial activity. nih.gov A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with several compounds showing high selectivity and potent inhibitory effects on the intracellular amastigote stage of the parasite. nih.gov For example, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) was identified as a particularly effective compound. nih.gov

Further research into 3-alkoxy-1-benzyl-5-nitroindazoles revealed potent and selective activity against intracellular amastigotes of L. amazonensis, L. infantum, and L. mexicana. nih.gov In a murine model of cutaneous leishmaniasis caused by L. amazonensis, the indazole derivative NV6 demonstrated significant leishmanicidal activity, reducing lesion size and parasite load to a degree comparable to the control drug, amphotericin B. nih.govdoaj.orgresearchgate.net This underscores the therapeutic potential of the indazole scaffold in treating parasitic infections. nih.gov

| Compound Class | Target Organism | Key Findings | Reference(s) |

| Indazole Derivatives | Entamoeba histolytica | Showed low micromolar activity (IC₅₀ = 0.339 µM), more active than metronidazole. | nih.gov |

| 2-benzyl-5-nitroindazolin-3-one Derivatives | Leishmania amazonensis | Eight compounds showed a selectivity index >10 and IC₅₀ <1 µM against promastigotes. Four were as active as Amphotericin B against amastigotes. | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania species (L. amazonensis, L. infantum, L. mexicana) | Potent and selective inhibitory activity against intracellular amastigotes. | nih.gov |

| NV6 (an indazole derivative) | Leishmania amazonensis (in vivo) | Showed leishmanicidal activity comparable to amphotericin B, significantly reducing lesion development and parasite load. | doaj.orgresearchgate.net |

Potential in Neurodegenerative Disease Therapies

Indazole derivatives are being actively investigated as potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). medchemexpress.cndntb.gov.ua The scaffold's versatility allows for the targeting of various pathways implicated in these conditions, including the inhibition of key enzymes like monoamine oxidase (MAO) and kinases such as Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2). medchemexpress.cndntb.gov.ua

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, indazole derivatives have shown neuroprotective effects. nih.gov One such compound, 6-amino-1-methyl-indazole (AMI), was found to protect against dopaminergic neuronal loss by inhibiting the hyperphosphorylation of the tau protein. nih.gov In cellular models, AMI increased cell viability and reduced apoptosis, while in animal models of PD, it preserved dopaminergic neurons and improved behavioral symptoms. nih.gov Other derivatives, including 6-hydroxy-1H-indazole and 6-nitro-1H-indazole, have also demonstrated protective effects by inhibiting tau phosphorylation. nih.gov Furthermore, novel N-heteroaryl indazole and 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 inhibitors, a key target in genetically linked PD. acs.orgnih.gov

For Alzheimer's disease, research has focused on multitarget indazole derivatives that can simultaneously inhibit cholinesterases (AChE/BuChE) and the β-secretase 1 (BACE1) enzyme. researchgate.net Certain 5-substituted indazole derivatives have shown this dual inhibitory profile, along with anti-inflammatory and neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma cells. researchgate.net Additionally, oxadiazolylindazole compounds have been identified as a new class of neuroprotective voltage-dependent sodium channel modulators, demonstrating neuroprotective activity in hippocampal slices. acs.org

| Compound/Derivative Class | Disease Target | Mechanism of Action / Key Findings | Reference(s) |

| 6-amino-1-methyl-indazole (AMI) | Parkinson's Disease | Inhibits tau hyperphosphorylation, preserves dopaminergic neurons, and improves behavioral symptoms. | nih.gov |

| N-Heteroaryl Indazoles | Parkinson's Disease | Act as Leucine-rich repeat kinase 2 (LRRK2) inhibitors. | acs.org |

| 1-Pyrazolyl-5,6-disubstituted Indazoles | Parkinson's Disease | Act as Leucine-rich repeat kinase 2 (LRRK2) inhibitors. | nih.gov |

| 5-Substituted Indazoles | Alzheimer's Disease | Exhibit multitarget profiles, including cholinesterase (AChE/BuChE) and BACE1 inhibition; show neuroprotective effects. | researchgate.net |

| Oxadiazolylindazoles | General Neuroprotection | Act as voltage-dependent sodium channel modulators with neuroprotective activity in hippocampal neurons. | acs.org |

Cardiovascular and Anti-platelet Applications

The indazole scaffold is a key structural motif in compounds developed for cardiovascular diseases, with derivatives showing therapeutic potential for conditions like arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.govnih.govbenthamdirect.comingentaconnect.com

A notable example is YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), which exhibits significant anti-platelet activity. nih.govacs.org The mechanism of YC-1 involves the nitric oxide (NO)-independent activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP). nih.gov This pathway plays a crucial role in inhibiting platelet aggregation. nih.govnih.gov Systematic structural modifications of YC-1 have led to the development of analogues with potent sGC activation and phosphodiesterase 5 (PDE5) inhibition, further enhancing their anti-platelet effects. nih.govacs.org

Beyond anti-platelet activity, other indazole derivatives have been explored for various cardiovascular applications. nih.gov The compound DY-9760e has demonstrated cardioprotective effects against ischemic/reperfusion injury. nih.gov In clinical trials, ARRY-371797, a selective p38α kinase inhibitor with an indazole core, is being investigated for the treatment of LMNA-related dilated cardiomyopathy. nih.gov Additionally, certain indazole derivatives have been identified as highly potent and selective β3-adrenergic receptor (β3-AR) agonists, which may be useful for treating overactive bladder without the off-target cardiovascular side effects associated with less selective agonists. acs.org

| Compound/Derivative | Application | Mechanism of Action | Reference(s) |

| YC-1 | Anti-platelet | NO-independent activation of soluble guanylate cyclase (sGC), increasing cGMP levels. | nih.govacs.orgnih.gov |

| DY-9760e | Cardioprotection | Protects against ischemic/reperfusion injury. | nih.gov |

| ARRY-371797 | Dilated Cardiomyopathy | Selective p38α (MAPK14) kinase inhibitor. | nih.gov |

| Compound 15 (Indazole Derivative) | Overactive Bladder | Highly potent and selective β3-adrenergic receptor agonist, lacking cardiovascular side effects. | acs.org |

Other Therapeutic Areas (e.g., Antihypertensive, Anti-aggregatory, Contraceptive, Anti-ulcer)

The therapeutic applications of indazole derivatives extend to several other important areas, including antihypertensive and anti-ulcer treatments. eurekaselect.com The indazole scaffold is present in molecules that have shown diverse biological effects, making it a valuable starting point for drug discovery in multiple fields. ejbps.com

Antihypertensive and Anti-aggregatory Properties: Indazole derivatives have been investigated for their antihypertensive activity. Certain analogues have demonstrated the ability to lower blood pressure in animal models. nih.gov The anti-aggregatory activity, closely linked to cardiovascular health, is a well-documented property of indazole compounds like YC-1, which functions through the release of NO and elevation of cGMP levels. eurekaselect.com

Anti-ulcer Properties: Several studies have explored the gastro-protective effects of indazoles. ejbps.comresearchgate.netresearchgate.net Research on aspirin-induced gastric mucosal injury in rats showed that pretreatment with indazole and its derivatives, such as 5-Aminoindazole and 6-Nitroindazole, offered significant protection against ulcer formation. researchgate.net The anti-ulcer effect of 6-Nitroindazole was found to be more pronounced compared to the parent indazole and 5-Aminoindazole. ejbps.comresearchgate.net The proposed mechanism for this protective action may involve the inhibition of inflammatory cytokines and free radicals. researchgate.net

| Therapeutic Area | Compound(s) | Key Findings / Proposed Mechanism | Reference(s) |

| Antihypertensive | Indazole Analogues | Demonstrated ability to lower blood pressure in spontaneously hypertensive rats. | nih.gov |

| Anti-aggregatory | YC-1 | Vasorelaxant activity via NO release and increased cGMP levels. | eurekaselect.com |

| Anti-ulcer | Indazole, 5-Aminoindazole, 6-Nitroindazole | Provided significant protection against aspirin-induced gastric ulcers; 6-Nitroindazole showed the highest activity. Effect may be due to inhibition of cytokines and free radicals. | ejbps.comresearchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of indazole derivatives influences their biological activity. The indazole scaffold is highly versatile, allowing for substitutions at multiple positions on both the pyrazole (B372694) and benzene (B151609) rings. nih.gov This flexibility enables medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. acs.org SAR analyses have been crucial in optimizing indazole-based molecules for a wide range of therapeutic targets, from kinases and G-protein coupled receptors to enzymes involved in parasitic or neurodegenerative diseases. nih.govnih.govnih.gov

Positional Isomer Effects on Bioactivity

The biological activity of indazole derivatives can be profoundly affected by the specific positioning of substituents and by the tautomeric form of the indazole core itself (1H- vs. 2H-indazole). nih.govresearchgate.net The regiochemistry of functional groups is often a critical determinant of target engagement and efficacy.

A compelling example is seen in a series of indazole-3-carboxamides developed as blockers of the calcium-release activated calcium (CRAC) channel. nih.govresearchgate.net SAR studies revealed that the specific regiochemistry of the amide linker was essential for activity. The indazole-3-carboxamide isomer actively inhibited calcium influx and stabilized mast cells with sub-micromolar efficacy. In stark contrast, its corresponding reverse amide isomer was completely inactive, even at high concentrations. nih.gov This highlights that the precise orientation of the carboxamide group at the C3-position is a strict requirement for interaction with the biological target.

Similarly, the substitution pattern on the indazole ring dictates the molecule's interaction with receptor binding sites. In synthetic cannabinoid receptor agonists, the indazole core itself is understood to influence receptor activation and potency, while other parts of the molecule affect ligand affinity. frontiersin.org The relative position of functional groups, which can be altered by chirality, also plays a crucial role in the interaction with receptor binding and activation sites. frontiersin.org The choice between N1 and N2 alkylation of the indazole core is another critical factor that can significantly alter a compound's biological profile, as seen in the development of neuroprotective sodium channel modulators where N1-benzyl and N2-benzyl isomers showed comparable but distinct properties. acs.org

Impact of Substituents on Biological Target Interactions

The nature and position of substituents on the indazole ring play a pivotal role in determining the molecule's interaction with biological targets, thereby influencing its potency and selectivity. acs.org Halogenation, in particular, is a common strategy used to modulate the electronic and steric properties of drug candidates.

In the development of anti-parasitic agents, SAR studies of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania showed that the presence of hydrophilic fragments substituted at position 1 of the indazole core was crucial for improving the selectivity profile of the compounds. nih.gov This suggests that modifying this position can reduce cytotoxicity to mammalian cells while retaining or enhancing anti-protozoal activity.

For anti-platelet agents based on the YC-1 scaffold, substitutions on the N1-benzyl group significantly impact activity. acs.org It was found that introducing a fluoro or cyano group at the ortho position of the N1-benzyl ring led to better inhibitory activity, whereas substitution at the meta or para positions reduced efficacy. acs.org This indicates a specific spatial and electronic requirement within the binding pocket of the target enzyme, soluble guanylate cyclase.

Furthermore, SAR studies on 3,6-disubstituted indazoles as hepcidin (B1576463) production inhibitors have provided detailed insights into the effects of various substituents. nih.gov Optimization of substituents at both the C3 and C6 positions of the indazole ring was performed to enhance potency and improve pharmacokinetic properties, leading to the identification of potent inhibitors. nih.gov These studies collectively demonstrate that strategic placement of diverse functional groups—from halogens to larger aryl or alkyl chains—on the indazole scaffold is a powerful tool for optimizing interactions with specific biological targets and achieving desired therapeutic effects. mdpi.com

Mechanism of Action Studies

The utility of this compound in medicinal chemistry is primarily as a key structural intermediate for the synthesis of more complex, biologically active molecules. Research into the derivatives synthesized from this and related indazole scaffolds has revealed several mechanisms of action, focusing on specific molecular targets and cellular pathways critical in oncology and immunology.

Molecular Target Identification and Validation (e.g., Enzymes, Receptors)

The indazole core, for which this compound serves as a precursor, is a versatile scaffold recognized for its ability to interact with various biological targets. rsc.org The primary targets identified for indazole-based compounds are enzymes, particularly those involved in cell cycle regulation and immune response modulation.

Enzymes:

Kinases: The indazole motif is a prominent feature in many kinase inhibitors. rsc.org A significant target identified for indazole derivatives is the Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1). TTK is a crucial dual-specificity kinase that governs the spindle assembly checkpoint, a key process ensuring proper chromosome segregation during mitosis. Its role in maintaining genomic stability makes it a tractable and novel target for cancer therapy. oncotarget.com

Heme-Containing Enzymes: The indazole structure has also been identified as a high-affinity heme-binding scaffold. nih.gov This property has been exploited to target enzymes central to tryptophan catabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) . nih.govnih.gov These enzymes are implicated in tumor immune evasion, making them important targets for cancer immunotherapy. nih.govmdpi.com By catalyzing the rate-limiting step in tryptophan metabolism, they create an immunosuppressive microenvironment. nih.govmdpi.com

Receptors and Proteins:

Anti-apoptotic Bcl-2 Family Proteins: Through a process of "scaffold hopping" from an indole (B1671886) core, the indazole framework has been validated as a structure capable of targeting anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. Specifically, derivatives have been developed to interact with Myeloid cell leukemia 1 (Mcl-1) and Bcl-2 , key regulators of the intrinsic apoptotic pathway that are often overexpressed in cancer cells, contributing to therapeutic resistance.

Enzyme Inhibition and Receptor Binding Assays (e.g., Kinases, TTK, IDO1)

Building on the identification of molecular targets, numerous indazole derivatives have been synthesized and evaluated in enzyme inhibition and binding assays to quantify their potency and selectivity. This compound serves as a starting material for creating these more elaborate structures. rsc.org

Kinase Inhibition: Derivatives based on the indazole core have been optimized to be potent inhibitors of the mitotic kinase TTK. A screening campaign and subsequent optimization led to the development of a novel chemical class of TTK inhibitors featuring an indazole core with key substitutions. oncotarget.com For example, compound CFI-400936 emerged from this work as a highly potent inhibitor. oncotarget.com Further development led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which also showed strong TTK inhibition.

| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 nM | oncotarget.com |

| CFI-401870 | TTK | < 10 nM |

IDO1 and TDO Inhibition: The indazole scaffold has proven effective for developing inhibitors of IDO1 and TDO, enzymes that suppress antitumor immunity. nih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and shown to have dual inhibitory activity against both IDO1 and TDO in enzymatic assays. nih.gov The ability of the indazole ring to bind to the heme iron within the enzyme's active site is a key feature of this inhibitory action. nih.gov

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 4,6-substituted-1H-indazole derivatives (e.g., Compound 35) | IDO1/TDO | Potent dual inhibition in enzymatic and cellular assays | nih.gov |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Bcl-2 Family Inhibition)

Beyond inhibiting specific enzymes, derivatives of this compound and related structures modulate critical cellular pathways, most notably the apoptosis (programmed cell death) pathway.

Apoptosis Induction: Several studies have confirmed that indazole-based compounds can induce apoptosis in cancer cells. One study, which explicitly used this compound as a synthetic intermediate, identified a derivative, compound 2f , that dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. rsc.org This pro-apoptotic activity was linked to the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential. rsc.org Other indazole-based small molecules have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com

Bcl-2 Family Inhibition: The induction of apoptosis by indazole derivatives is often mediated by their interaction with the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway.

Downregulation of Bcl-2: Compound 2f was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3. rsc.org

Dual Mcl-1/Bcl-2 Inhibition: By modifying an existing Mcl-1 inhibitor through a "scaffold hop" to an indazole framework, researchers developed novel dual inhibitors of both Mcl-1 and Bcl-2. This strategy is significant because upregulation of Mcl-1 is a known mechanism of resistance to Bcl-2 selective inhibitors like Venetoclax.

p53/MDM2 Pathway: Another indazole derivative, compound 6o , was found to induce apoptosis in leukemia cells by potentially inhibiting Bcl-2 family members and disrupting the p53/MDM2 pathway, leading to an upregulation of the tumor suppressor p53. nih.gov

| Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Induces apoptosis, downregulates Bcl-2, upregulates Bax and cleaved caspase-3. rsc.org | rsc.org |

| Indazole-3-acylsulfonamides | - | Dual inhibition of Mcl-1 and Bcl-2. | |

| Compound 6o | K562 (Leukemia) | Induces apoptosis, affects p53/MDM2 pathway and Bcl-2 family members. nih.gov | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. For 3-Bromo-6-iodo-1H-indazole, DFT calculations can provide insights into its molecular structure, stability, and sites susceptible to chemical reactions.